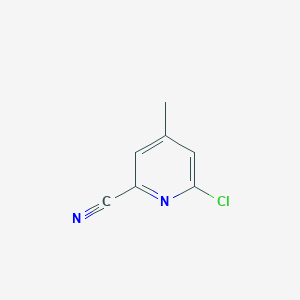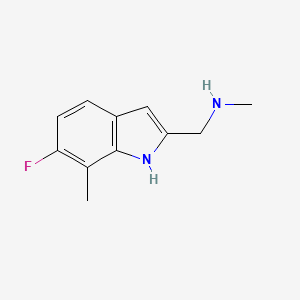
2,6-di(9H-carbazol-9-yl)piridina
Descripción general
Descripción
2,6-di(9H-carbazol-9-yl)pyridine is a compound that has garnered significant interest in the field of organic electronics. This compound consists of two carbazole groups attached to a pyridine core. The unique structure of 2,6-di(9H-carbazol-9-yl)pyridine allows it to exhibit both electron-donating and electron-withdrawing properties, making it a versatile material for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Aplicaciones Científicas De Investigación
2,6-di(9H-carbazol-9-yl)pyridine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 2,6-di(9H-carbazol-9-yl)pyridine, also known as 2,6-Bis(9H-carbazol-9-yl)pyridine or PYD-2Cz, is the Organic Light Emitting Diodes (OLEDs) . It is a commonly-used bipolar host material for phosphorescent organic light‐emitting diodes (PHOLEDs) .
Mode of Action
PYD-2Cz is composed of two electron-donating carbazole substituents with an electron-deficient pyridine core unit . This structure allows it to act as both an electron acceptor and donor . The compound interacts with its targets (OLEDs) by donating and accepting electrons, which results in the emission of light .
Biochemical Pathways
The biochemical pathways affected by PYD-2Cz are primarily related to the light-emitting process in OLEDs . The compound’s ability to donate and accept electrons plays a crucial role in these pathways, leading to the generation of light .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PYD-2Cz, we can discuss its properties related to its stability and performance in OLEDs. The compound has a wide band-gap and higher triplet energy levels , which contribute to its stability and efficiency as a host material in OLEDs .
Result of Action
The result of PYD-2Cz’s action is the efficient emission of light in OLEDs . Its structure and properties make it an ideal candidate for hosting blue electrophosphorescence OLEDs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-di(9H-carbazol-9-yl)pyridine can be synthesized through a catalyst-free C-N coupling reaction. This method involves the use of fluoro-substituted pyridines and carbazole as starting materials. The reaction typically yields high purity products with yields ranging from 85% to 95% . Another method involves the electrochemical polymerization of the compound to form homopolymers and copolymers .
Industrial Production Methods
In an industrial setting, the synthesis of 2,6-di(9H-carbazol-9-yl)pyridine can be scaled up using the same catalyst-free C-N coupling reaction. The process is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-di(9H-carbazol-9-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The carbazole groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,6-di(9H-carbazol-9-yl)pyridine, which can have different electronic and photophysical properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy)
- 3,6-dimethyl-9H-carbazol-9-yl) pyridine (3,6-MeCzPy)
- 3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy)
Uniqueness
Compared to these similar compounds, 2,6-di(9H-carbazol-9-yl)pyridine exhibits higher triplet energy levels and better balanced carrier transport properties. This makes it a more efficient host material for OLEDs, particularly in solution-processed devices .
Propiedades
IUPAC Name |
9-(6-carbazol-9-ylpyridin-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGKGMUSQKHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes DiCP and its copolymers suitable for electrochromic applications?
A1: DiCP-based polymers exhibit several properties beneficial for electrochromic devices (ECDs):
- Electrochromism: DiCP-based polymers can change color upon electrochemical oxidation or reduction. [, ] This color change is reversible, allowing for switching between colored and bleached states.
- Tunable Color: The color displayed by DiCP-based polymers can be adjusted by copolymerizing DiCP with other monomers like cyclopentadithiophene ketone (CPDTK) or 3,6-di(2-thienyl)carbazole (dTC). [, ] This allows for fine-tuning the color palette of the ECD.
- High Transmittance Change (ΔT%): DiCP-based polymers demonstrate a significant change in light transmittance between their colored and bleached states. For instance, a copolymer of DiCP and CPDTK achieved a ΔT% of 39.5% at 1037 nm. [] This high ΔT% contributes to a strong optical contrast in ECDs.
- Good Coloration Efficiency (η): DiCP-based polymers efficiently utilize the applied charge to generate a color change. A DiCP and CPDTK copolymer achieved a coloration efficiency of 184.1 cm2 C-1 at 1037 nm. [] This efficiency is crucial for low-power ECD operation.
Q2: How does the choice of the counter electrode material in an ECD impact the performance of a DiCP-based device?
A2: The counter electrode material significantly influences the overall performance of a DiCP-based ECD. For example, when poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS) was used as the counter electrode material with a P(DiCP-co-CPDTK) anode, the resulting ECD displayed a high optical contrast (ΔT = 38.2%) and high coloration efficiency (633.8 cm2 C-1) at 635 nm. [] The complementary electrochromic properties of PEDOT-PSS, its transparency in the visible region, and its fast switching kinetics synergistically enhanced the overall ECD performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)




![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)


![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)

![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
